(2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinoline moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves multiple steps. The process typically starts with the preparation of the imidazoquinoline core, followed by the introduction of the ethoxymethyl group. The final steps involve the attachment of the tetrahydropyran ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazoquinoline moiety can be reduced to form different derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazoquinoline moiety could produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the imidazoquinoline moiety is known for its immunomodulatory properties. This compound could be investigated for its potential to modulate immune responses, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential immunomodulatory effects could be harnessed for the treatment of diseases that involve the immune system, such as autoimmune disorders or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves its interaction with molecular targets in the body. The imidazoquinoline moiety is known to bind to toll-like receptors (TLRs), which are involved in the activation of the immune system. This binding can trigger a cascade of signaling pathways that lead to the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound known for its immunomodulatory effects.
Uniqueness
What sets (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H32N4O7 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C23H32N4O7/c1-4-32-10-15-26-16-17(12-7-5-6-8-13(12)25-21(16)24)27(15)11-23(2,3)33-9-14-18(28)19(29)20(30)22(31)34-14/h5-8,14,18-20,22,28-31H,4,9-11H2,1-3H3,(H2,24,25)/t14-,18-,19+,20+,22-/m1/s1 |
InChI Key |
JVZATFUQQHBMHQ-AQRWSVDBSA-N |
Isomeric SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O)O)O)O)C4=CC=CC=C4N=C2N |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OCC3C(C(C(C(O3)O)O)O)O)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.